Enhanced Lipophilicity vs. N1-Substituted Isomer Drives Differential Partitioning
3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol exhibits a significantly higher predicted partition coefficient (LogP) compared to its N1-substituted isomer, 3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol . Specifically, the C4-substituted compound has a predicted ACD/LogP of 0.90, while the N1-substituted isomer is predicted to have a LogP of 0.10 . This difference is maintained at physiological pH, with predicted LogD values at pH 7.4 of 1.14 and 0.10, respectively .
| Evidence Dimension | Predicted Lipophilicity (ACD/LogP and LogD at pH 7.4) |
|---|---|
| Target Compound Data | LogP = 0.90; LogD (pH 7.4) = 1.14 |
| Comparator Or Baseline | 3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol (CAS 81930-33-8): LogP = 0.10; LogD (pH 7.4) = 0.10 |
| Quantified Difference | Target compound is ~9× more lipophilic (LogP difference = 0.80 units) |
| Conditions | ACD/Labs Percepta Platform - PhysChem Module predictions |
Why This Matters
An order of magnitude difference in lipophilicity directly affects a compound's ability to cross biological membranes, its solubility profile in organic synthesis, and its behavior in chromatographic purification, making the C4-substituted variant the preferred choice for applications requiring greater lipid solubility.
